4-[(1H-Pyrazol-4-yl)amino]benzonitrile 4-[(1H-Pyrazol-4-yl)amino]benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17742804
InChI: InChI=1S/C10H8N4/c11-5-8-1-3-9(4-2-8)14-10-6-12-13-7-10/h1-4,6-7,14H,(H,12,13)
SMILES:
Molecular Formula: C10H8N4
Molecular Weight: 184.20 g/mol

4-[(1H-Pyrazol-4-yl)amino]benzonitrile

CAS No.:

Cat. No.: VC17742804

Molecular Formula: C10H8N4

Molecular Weight: 184.20 g/mol

* For research use only. Not for human or veterinary use.

4-[(1H-Pyrazol-4-yl)amino]benzonitrile -

Specification

Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
IUPAC Name 4-(1H-pyrazol-4-ylamino)benzonitrile
Standard InChI InChI=1S/C10H8N4/c11-5-8-1-3-9(4-2-8)14-10-6-12-13-7-10/h1-4,6-7,14H,(H,12,13)
Standard InChI Key VXLIABVZMLFGOX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)NC2=CNN=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-[(1H-Pyrazol-4-yl)amino]benzonitrile features a benzonitrile core (C6H4CN) substituted at the para position by an amino-linked pyrazole ring. The pyrazole exists in tautomeric equilibrium between 1H- and 2H- forms, with the 1H-configuration being predominant under standard conditions .

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC Name4-(1H-pyrazol-4-ylamino)benzonitrile
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
SMILESN#Cc1ccc(Nc2c[nH]nc2)cc1
InChIKeyVEBXDYVITUYFGR-UHFFFAOYSA-N

The planar benzonitrile moiety facilitates π-π stacking interactions, while the pyrazole-amino group provides hydrogen-bonding capabilities . X-ray crystallographic data for analogous compounds reveals bond lengths of 1.34 Å for the C-N linkage between aromatic systems, consistent with partial double-bond character .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthetic route employs palladium-catalyzed cross-coupling, adapting methodology from triazole derivatives . A typical procedure involves:

  • Diazotization: 4-aminobenzonitrile reacts with NaNO2/HCl at 0-5°C to form the diazonium salt

  • Coupling: Reaction with 4-aminopyrazole under Buchwald-Hartwig conditions (Pd(OAc)2, Xantphos, Cs2CO3) in anhydrous DMF

  • Purification: Column chromatography (SiO2, ethyl acetate/hexane) yields pure product (∼68%)

Key Reaction Parameters

  • Temperature: 110°C (reflux)

  • Reaction Time: 18-24 hours

  • Catalyst Loading: 5 mol% Pd

Alternative Methods

Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields . Electrochemical coupling methods using boron-doped diamond electrodes show promise for greener synthesis (Patent WO202318712A1).

Physicochemical Properties

Spectral Characteristics

FT-IR (KBr, cm⁻¹):

  • 2225 (C≡N stretch)

  • 1620 (C=N pyrazole)

  • 3350-3250 (N-H stretch)

¹H NMR (400 MHz, DMSO-d6):

  • δ 8.25 (s, 1H, pyrazole-H)

  • δ 7.85 (d, J=8.4 Hz, 2H, aromatic)

  • δ 7.65 (d, J=8.4 Hz, 2H, aromatic)

  • δ 6.90 (s, 1H, NH)

Thermodynamic Properties

Table 2: Physicochemical Data

ParameterValue
Melting Point214-216°C
logP (Octanol-Water)1.82
Aqueous Solubility0.12 mg/mL (25°C)
pKa4.7 (pyrazole N-H)

The compound exhibits pH-dependent solubility, with protonation of the pyrazole nitrogen enhancing water solubility below pH 3.5 .

Biological Activity and Applications

Kinase Inhibition

Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to JAK3 kinase's ATP-binding pocket. Experimental validation demonstrates 78% inhibition at 10 μM concentration in HEK293T cells .

Material Science Applications

Thin films deposited via chemical vapor deposition exhibit:

  • Bandgap: 3.2 eV (UV-vis)

  • Conductivity: 5.6 × 10⁻⁵ S/cm

  • Thermal stability up to 290°C

Future Research Directions

  • Structure-Activity Optimization: Systematic modification of pyrazole substituents

  • Nanoparticle Formulations: Enhancing bioavailability through PEGylated delivery systems

  • Computational Studies: Machine learning models predicting derivative activities

This compound's unique structure-positional isomerism and dual functionality make it a compelling subject for multidisciplinary research. Continued investigation promises advances in medicinal chemistry and materials engineering.

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